molecular formula C30H25ClN4O3 B11060033 butyl 6-(4-chlorophenyl)-5-(1H-indol-3-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate

butyl 6-(4-chlorophenyl)-5-(1H-indol-3-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate

Cat. No.: B11060033
M. Wt: 525.0 g/mol
InChI Key: DKHKCAAFPKABGA-UHFFFAOYSA-N
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Description

Butyl 6-(4-chlorophenyl)-5-(1H-indol-3-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with various functional groups, including an indole moiety, a chlorophenyl group, and a butyl ester. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-(4-chlorophenyl)-5-(1H-indol-3-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazine Core: Starting with a suitable pyrazine precursor, such as 2,3-diaminopyrazine, which undergoes cyclization reactions.

    Introduction of the Indole Group: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Chlorophenyl Substitution: The chlorophenyl group can be added through electrophilic aromatic substitution.

    Esterification: The final step involves esterification to introduce the butyl ester group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl and pyrazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with indole and pyrazine moieties are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of butyl 6-(4-chlorophenyl)-5-(1H-indol-3-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The indole and pyrazine rings often play a crucial role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 6-(4-bromophenyl)-5-(1H-indol-3-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate
  • Butyl 6-(4-methylphenyl)-5-(1H-indol-3-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate

Uniqueness

The uniqueness of butyl 6-(4-chlorophenyl)-5-(1H-indol-3-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H25ClN4O3

Molecular Weight

525.0 g/mol

IUPAC Name

butyl 3-benzamido-6-(4-chlorophenyl)-5-(1H-indol-3-yl)pyrazine-2-carboxylate

InChI

InChI=1S/C30H25ClN4O3/c1-2-3-17-38-30(37)27-28(35-29(36)20-9-5-4-6-10-20)34-26(23-18-32-24-12-8-7-11-22(23)24)25(33-27)19-13-15-21(31)16-14-19/h4-16,18,32H,2-3,17H2,1H3,(H,34,35,36)

InChI Key

DKHKCAAFPKABGA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=NC(=C(N=C1NC(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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